![molecular formula C13H21NO3 B14002200 Rel-tert-butyl (4aR,7aR)-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B14002200.png)
Rel-tert-butyl (4aR,7aR)-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL (4AR,7AR)-7-OXO-3,4,4A,5,6,7A-HEXAHYDRO-1H-CYCLOPENTA[C]PYRIDINE-2-CARBOXYLATE is an organic compound with the molecular formula C12H21NO3. It is a derivative of cyclopentapyridine and is used primarily as an intermediate in organic synthesis. This compound is known for its stability and reactivity, making it valuable in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (4AR,7AR)-7-OXO-3,4,4A,5,6,7A-HEXAHYDRO-1H-CYCLOPENTA[C]PYRIDINE-2-CARBOXYLATE typically involves the condensation of appropriate amines with cyclopentanone derivatives under controlled conditions. One common method includes the use of tert-butyl chloroformate as a protecting group, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents like methanol or ethanol can enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL (4AR,7AR)-7-OXO-3,4,4A,5,6,7A-HEXAHYDRO-1H-CYCLOPENTA[C]PYRIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
TERT-BUTYL (4AR,7AR)-7-OXO-3,4,4A,5,6,7A-HEXAHYDRO-1H-CYCLOPENTA[C]PYRIDINE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of TERT-BUTYL (4AR,7AR)-7-OXO-3,4,4A,5,6,7A-HEXAHYDRO-1H-CYCLOPENTA[C]PYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate
- Octahydrocyclopenta[c]pyridine
- Octahydrocyclopenta[c]pyran analogues
Uniqueness
TERT-BUTYL (4AR,7AR)-7-OXO-3,4,4A,5,6,7A-HEXAHYDRO-1H-CYCLOPENTA[C]PYRIDINE-2-CARBOXYLATE is unique due to its specific structural configuration, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic organic chemistry and industrial applications .
Properties
Molecular Formula |
C13H21NO3 |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl (4aR,7aR)-7-oxo-3,4,4a,5,6,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-11(15)10(9)8-14/h9-10H,4-8H2,1-3H3/t9-,10+/m1/s1 |
InChI Key |
PBVSLRZFMAPLDV-ZJUUUORDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2CCC(=O)[C@H]2C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CCC(=O)C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


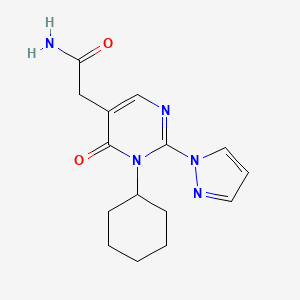
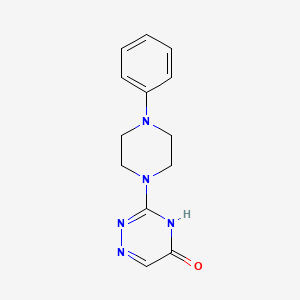
![[3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate](/img/structure/B14002149.png)
![Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate](/img/structure/B14002157.png)
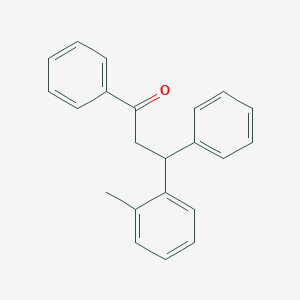
![1-(2,6-dichloro-3-nitrophenyl)-N-[2-[(2,6-dichloro-3-nitrophenyl)methylideneamino]ethyl]methanimine](/img/structure/B14002173.png)
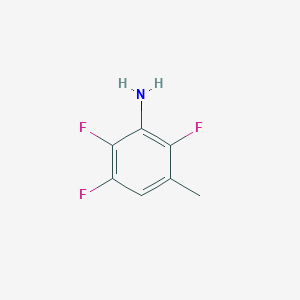
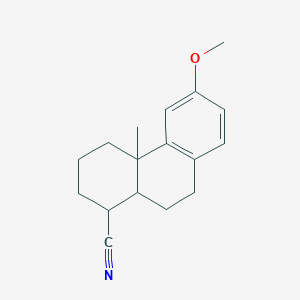
![6-Morpholinobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B14002187.png)
![Diethyl 2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate](/img/structure/B14002194.png)
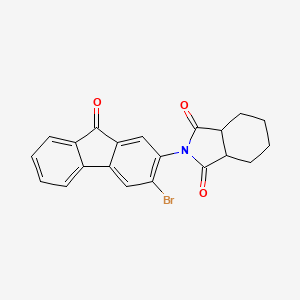
![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid](/img/structure/B14002205.png)
![2-[[2-[Bis(carboxymethyl)amino]cyclopropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B14002211.png)
![2-[(Phenoxyacetyl)amino]prop-2-enoic acid](/img/structure/B14002213.png)
